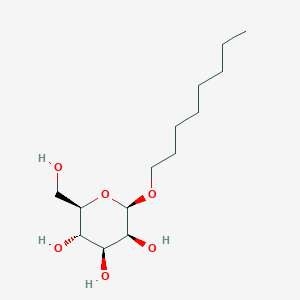

Octyl beta-D-mannopyranoside

Descripción general

Descripción

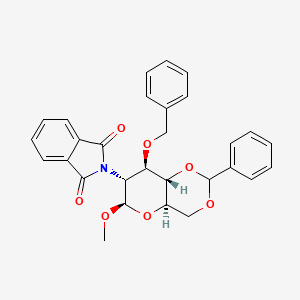

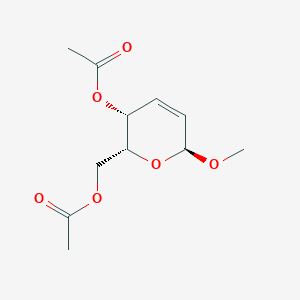

Synthesis Analysis

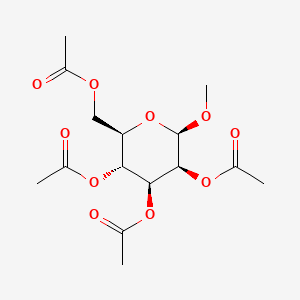

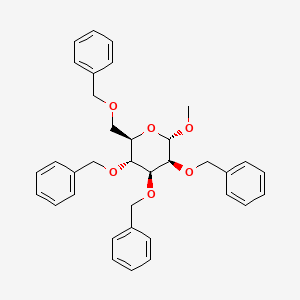

The synthesis of octyl β-D-mannopyranoside involves strategic chemical reactions aiming at forming the desired glycosidic bond with precision and efficiency. A noted synthesis approach for a derivative, octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, employs the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide. This method showcases the formation of the β-mannosidic linkage crucial for the compound's structure. Subsequently, glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose is performed to achieve the trisaccharide structure. This synthetic pathway highlights the compound's utility in biochemical assays, such as serving as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991).

Aplicaciones Científicas De Investigación

Enzymatic Activities and Biotechnological Applications

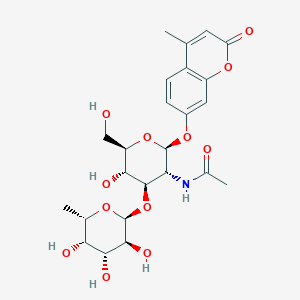

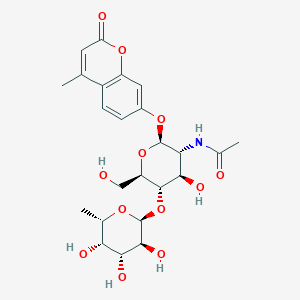

Octyl β-D-mannopyranoside is a compound that has been studied in the context of enzymatic activities and biotechnological applications, particularly in relation to mannan hydrolyzing enzymes such as β-mannosidases. These enzymes play a crucial role in the depolymerization of mannan, a major constituent of hemicelluloses in softwoods, by cleaving the 1,4-β-mannopyranosyl linkages to yield mannose. This process is essential for the complete breakdown of mannan and involves enzymes produced primarily by bacteria and fungi. The activity of these enzymes spans a wide range of pH and temperature, making them highly adaptable and useful for various applications including bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. The comprehensive study of microbial mannosidases enhances our understanding and application of these enzymes in biotechnology and medicine (Chauhan & Gupta, 2017).

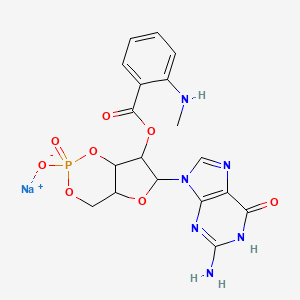

C-Mannosylation and Protein Modification

Another area of interest is the structural and functional diversity of proteins through post-translational modifications, including C-mannosylation. This rare form of glycosylation involves a single alpha or beta D-mannopyranose forming a carbon-carbon bond with the pyrrole ring of a tryptophan residue. Despite its discovery in 1994, the understanding of C-mannosylation and its implications for human health and biotechnology remains an area ripe for exploration. The structural analysis of C-mannosylated protein structures can provide insights into their role in protein stability, secretion, and function, opening avenues for novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).

Antioxidant Activity and Health Implications

The study of antioxidants and their applications in various fields has highlighted the importance of assays for determining antioxidant activity. Octyl β-D-mannopyranoside, as part of this broader category of substances, contributes to the understanding of how antioxidants can be analyzed and applied in food engineering, medicine, pharmacy, and potentially in the synthesis and stability of pharmaceuticals and food products. The ability to accurately measure and apply antioxidant properties is crucial for advancing health-related research and applications (Munteanu & Apetrei, 2021).

Alginate Lyase Enzymes

Octyl β-D-mannopyranoside's relevance extends to the study of alginate lyases, which catalyze the degradation of alginate, a polymer of mannuronic acid and guluronic acid. These enzymes are significant for their role in bioengineering and the development of novel alginate polymers for industrial, agricultural, and medical applications. Understanding the characteristics and mechanisms of these enzymes can lead to advancements in the use of alginate and its derivatives for therapeutic and biotechnological purposes (Wong, Preston, & Schiller, 2000).

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl beta-D-mannopyranoside | |

CAS RN |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)